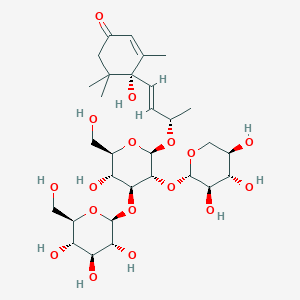
Vomifoliol-glu-xyl-glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Vomifoliol-glu-xyl-glu” is a complex organic molecule characterized by multiple hydroxyl groups and a cyclohexenone core. This compound is notable for its intricate structure, which includes several sugar moieties and a conjugated enone system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions to attach sugar moieties, and the formation of the enone system. Common reagents used in these steps include protecting groups like TBDMS (tert-butyldimethylsilyl) and glycosyl donors such as trichloroacetimidates.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like automated solid-phase synthesis or chemoenzymatic methods. These approaches can improve yield and purity while reducing the number of purification steps required.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are typical.
Substitution: Reagents like TsCl (Tosyl chloride) for forming tosylates, which can then undergo nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a model for studying complex glycosylation patterns and the reactivity of enone systems.
Biology
In biological research, the compound’s multiple hydroxyl groups make it a candidate for studying carbohydrate-protein interactions.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of complex natural products or as a building block for advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the enone system can participate in Michael addition reactions. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors.
Comparison with Similar Compounds
Similar Compounds
- Vomifoliol-glu-xyl-glu
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of multiple hydroxyl groups, a conjugated enone system, and several sugar moieties. This structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
141947-49-1 |
|---|---|
Molecular Formula |
C30H48O17 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C30H48O17/c1-12-7-14(33)8-29(3,4)30(12,41)6-5-13(2)43-28-25(47-26-22(39)18(35)15(34)11-42-26)24(20(37)17(10-32)45-28)46-27-23(40)21(38)19(36)16(9-31)44-27/h5-7,13,15-28,31-32,34-41H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17+,18-,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,30-/m0/s1 |
InChI Key |
FSMCENROPHFZLO-MANJNOIDSA-N |
SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)(C)C |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)(C)C |
Synonyms |
vomifoliol 9-O-glucopyranosyl-4-O-xylopyranosyl-6-O-glucopyranoside vomifoliol-Glu-Xyl-Glu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















